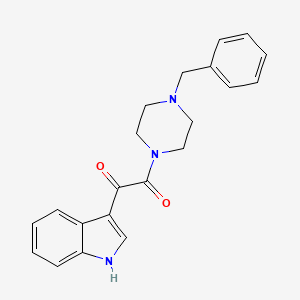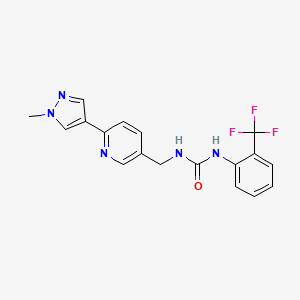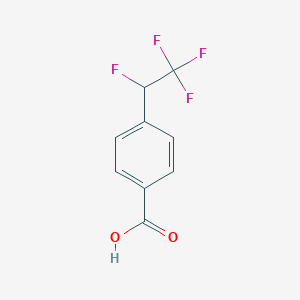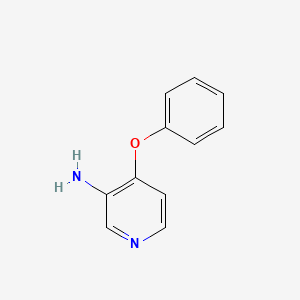![molecular formula C22H20ClN3O2 B2553514 1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone CAS No. 306729-94-2](/img/structure/B2553514.png)
1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound "1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone" is a complex molecule that appears to be related to various synthesized heterocyclic compounds. These compounds are of interest due to their potential applications in pharmaceuticals and materials science.
Synthesis Analysis
The synthesis of related compounds has been described in the literature. For instance, the synthesis of chromones and 4-hydroxyquinolines has been achieved through uncatalyzed condensations involving 1-methoxy-1,3-bis(trimethylsilyloxy)-1,3-butadiene with different benzoyl chlorides, followed by further transformations such as treatment with boron tribromide . Another related compound, 1-(2-chloro-4-phenylquinolin-3-yl)ethanone, was synthesized by chlorination of a precursor using POCl3 reagent . Additionally, the synthesis of 1-(8-Chloro-3-methyl-1H-pyrazolo[4,3-c]cinnolin-1-yl)-2-(2-chlorophenyl)ethanone was reported through condensation of 3-acetyl-6-chloro-1H-cinnolin-4-one with an acetohydrazide in the presence of a catalytic amount of conc. HCl .
Molecular Structure Analysis
The molecular structure of related compounds has been investigated using various spectroscopic techniques and computational methods. For example, the crystal structure of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone was elucidated using single crystal X-ray diffraction, and its vibrational spectroscopic studies were performed using FTIR and NMR spectral analysis, complemented by DFT computations .
Chemical Reactions Analysis
The chemical reactions involved in the synthesis of these compounds typically include condensation reactions, chlorination, and reduction processes. The tautomeric equilibria of the synthesized 4-hydroxyquinolines were studied using NMR spectroscopy and computational methods, indicating the complexity of the reactions and the importance of the conditions under which they are carried out .
Physical and Chemical Properties Analysis
The physical and chemical properties of these compounds have been characterized using various analytical techniques. For instance, the vibrational spectra of 1-(2-chloro-4-phenylquinolin-3-yl)ethanone were interpreted in detail, and computational analyses provided insights into atomic charges, molecular electrostatic potential, HOMO-LUMO energy gaps, and thermodynamic properties . These studies are crucial for understanding the reactivity and stability of the compounds, which are important for their potential applications.
科学的研究の応用
Synthesis and Characterization
Compounds with structures similar to the specified chemical have been synthesized using various methods, including solid-phase synthesis and Claisen–Schmidt condensation. For instance, the synthesis of 3-hydroxyquinolin-4(1H)-one derivatives through solid-phase synthesis has been reported, which involved primary and secondary amines as starting materials. These compounds were characterized for their cytotoxic activity against cancer cell lines and studied for fluorescence properties, indicating their potential in cancer research and diagnostic imaging (Kadrić et al., 2014).
Antimicrobial Activity
Derivatives containing quinoline and pyrazole rings have been evaluated for their antimicrobial properties. For example, a study synthesized new pyrazole derivatives containing the 2-methylquinoline ring system, demonstrating significant antibacterial activity against various strains of bacteria. This indicates the potential of such compounds in developing new antimicrobial agents (Raju et al., 2016).
Antituberculosis and Cytotoxicity Studies
Compounds similar to the specified chemical have also been synthesized for antituberculosis and cytotoxicity studies. A series of 3-heteroarylthioquinoline derivatives exhibited significant activity against Mycobacterium tuberculosis, with minimal cytotoxic effects on mammalian cells. Such findings highlight the therapeutic potential of these compounds in tuberculosis treatment (Chitra et al., 2011).
Antioxidant and Anti-diabetic Agents
Novel chloroquinoline derivatives have been synthesized and analyzed for their antioxidant activity, revealing their capability to reduce high glucose levels in the human body. Additionally, molecular docking studies suggested that these compounds could act as effective anti-diabetic agents by inhibiting specific proteins involved in diabetes, indicating their potential application in diabetes management and treatment (Murugavel et al., 2017).
Fluorescent Probes for Metal Ion Detection
Another application includes the design and synthesis of colorimetric fluorescent chemosensors based on pyrazoline, such as the compound "1-[5-(2-chloro-6-methylquinolin-3-yl)-3-(2-hydroxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl]ethan-1-one". These sensors exhibited excellent selectivity towards Zn2+ ions over other metal ions, demonstrating their utility in environmental monitoring and biological imaging (Kasirajan et al., 2017).
将来の方向性
The study on N-heterocycles like quinoline has dramatically increased due to its versatility in many significant fields and because of its distinctive battle which is associated with the bioassay and its interaction with the cells . There seems to be a requirement to collect recent information in order to understand the current status of the quinoline nucleus in medicinal chemistry research, focusing in particular on the numerous attempts to synthesize and investigate new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .
特性
IUPAC Name |
1-[3-(2-chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClN3O2/c1-13-4-5-16-11-18(22(23)24-19(16)10-13)21-12-20(25-26(21)14(2)27)15-6-8-17(28-3)9-7-15/h4-11,21H,12H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VCNNFSATXPWPMX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=NC(=C(C=C2C=C1)C3CC(=NN3C(=O)C)C4=CC=C(C=C4)OC)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[3-(2-Chloro-7-methylquinolin-3-yl)-5-(4-methoxyphenyl)-3,4-dihydropyrazol-2-yl]ethanone | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


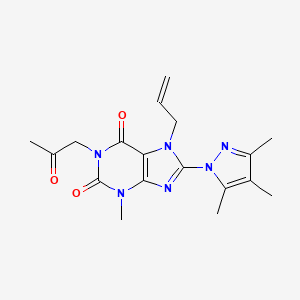
![ethyl (2Z)-2-[(4-chlorobenzoyl)imino]-5-oxo-1-(tetrahydrofuran-2-ylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2553436.png)
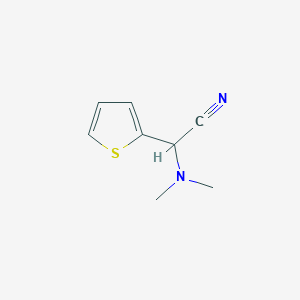
![4-Methyl-2H-spiro[1-benzofuran-3,4'-piperidine] hydrochloride](/img/structure/B2553438.png)
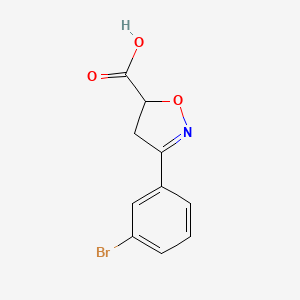
![methyl 2-(3-(4-fluorophenyl)-7,9-dimethyl-6,8-dioxo-6,7,8,9-tetrahydro-[1,2,4]triazino[3,4-f]purin-1(4H)-yl)acetate](/img/structure/B2553443.png)
![1-[4-(benzyloxy)phenyl]-1H-benzimidazole-5-carboxylic acid](/img/structure/B2553444.png)

